molecular formula C24H28Cl2N2O3 B4537041 1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B4537041
M. Wt: 463.4 g/mol
InChI Key: ZSIPQUAAUXWPME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides, which are structurally related to the compound , involves the preparation of various 2-(2-cyano-2-carbamoyl-1-ethenyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-olates substituted in the amide group. These are prepared via reactions of N-substituted cyanoacetamides with dimedone–DMFDMA adduct by a one-pot, two-step protocol, further reacting with N-nucleophiles for synthesis (Yermolayev et al., 2008).

Molecular Structure Analysis

The molecular structure and crystallography of compounds with similar dichlorophenyl and quinolinecarboxamide frameworks have been characterized by spectroscopic and X-ray diffraction studies, revealing the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their crystalline arrangements (de Souza et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-dimethylaminomethylene-1,3-diones with dinucleophiles have led to the synthesis of hexahydro-2,5-dioxo-3-quinolinecarboxamides, showcasing the reactivity of similar structural frameworks towards nucleophilic addition and cyclization reactions (Mosti et al., 1985).

Physical Properties Analysis

Investigations into the polymorphic modifications of related quinolinecarboxamide compounds possessing strong diuretic properties have provided insights into their physical properties, such as crystal packing and structural motifs, through detailed crystallographic studies (Shishkina et al., 2018).

Chemical Properties Analysis

Electrochemical studies on quinoxaline-2-carboxamide 1,4-di-N-oxides, compounds with a structural similarity to the target molecule, highlight the relationship between their redox properties and anti-tuberculosis activity. These studies suggest that the less negative the reduction potential, the more active the compound, offering a pathway to understanding the chemical properties related to biological activity (Moreno et al., 2011).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-6,8-dihydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28Cl2N2O3/c1-5-9-27(10-6-2)22(30)17-12-16-20(13-24(3,4)14-21(16)29)28(23(17)31)15-7-8-18(25)19(26)11-15/h7-8,11-12H,5-6,9-10,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIPQUAAUXWPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(3,4-dichlorophenyl)-7,7-dimethyl-2,5-dioxo-N,N-dipropyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

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